1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
Mechanism of Action
Target of Action
BMS-2, also known as MET kinase-IN-4, primarily targets the androgen receptor (AR) . The AR is a key driver of cellular processes contributing to the pathology of prostate cancers at most stages .
Mode of Action
BMS-2 is a ligand-directed androgen receptor degrader (AR LDD) . It enables the CRL4 CRBN E3 ligase-dependent ubiquitination and degradation of AR . BMS-2 is highly potent and selective, inducing rapid and deep degradation of both wildtype and mutant forms of the receptor residing in either the cytoplasmic or nuclear compartments of the cell .
Biochemical Pathways
The AR signaling pathway is the primary pathway affected by BMS-2 . The mechanisms underlying drug resistance are complex and multifactorial, being attributable to AR overexpression, point mutations in the receptor that alter drug pharmacology, and to the upregulation of receptor-associated coregulators, which render AR less dependent on an activating ligand .
Pharmacokinetics
It is noted that bms-2 demonstrates on-target activity, degrading ar, suppressing ar signaling, and inhibiting tumor growth in animal models of advanced prostate cancer .
Result of Action
The result of BMS-2’s action is the inhibition of AR-dependent proliferation of multiple prostate cancer cell lines in vitro . In animal models of advanced prostate cancer, BMS-2 demonstrates on-target activity, degrading AR, suppressing AR signaling, and inhibiting tumor growth .
Biochemical Analysis
Biochemical Properties
BMS-2 interacts with various enzymes, proteins, and other biomolecules. It has been reported to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFR1, 2, and 3) . The nature of these interactions involves the binding of BMS-2 to these receptors, thereby inhibiting their activity.
Cellular Effects
BMS-2 has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, BMS-2 significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of BMS-2 involves its interaction with the MET kinase. Upon binding, it inhibits the kinase’s activity, thereby affecting downstream signaling pathways such as PI3K/AKT, JAK/STAT, Ras/MAPK, SRC, and Wnt/β-catenin .
Temporal Effects in Laboratory Settings
Based on its potent inhibitory activity against FGFR1, 2, and 3 , it can be inferred that BMS-2 may have long-term effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-2 involves multiple steps, starting with the preparation of the core pyridinecarboxamide structure. The key steps include:
Formation of the pyridine ring: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This step involves a substitution reaction where a fluorophenyl group is introduced to the pyridine ring.
Attachment of the pyrrolo[2,3-B]pyridin-4-yloxy group: This is done through an etherification reaction, where the pyrrolo[2,3-B]pyridin-4-yloxy group is attached to the phenyl ring.
Industrial Production Methods
Industrial production of BMS-2 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants.
Purification processes: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
BMS-2 undergoes various chemical reactions, including:
Oxidation: BMS-2 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert BMS-2 into its reduced forms.
Substitution: BMS-2 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of BMS-2, such as its oxides, reduced forms, and substituted derivatives .
Scientific Research Applications
BMS-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study tyrosine kinase inhibition and its effects on various chemical reactions.
Biology: Employed in cellular studies to understand the role of tyrosine kinases in cell signaling and growth.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, where tyrosine kinases play a crucial role.
Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases.
Comparison with Similar Compounds
Similar Compounds
Motesanib: Another tyrosine kinase inhibitor targeting VEGFR, PDGFR, and Kit.
Sunitinib: Inhibits multiple tyrosine kinases, including VEGFR, PDGFR, and Kit.
Uniqueness
BMS-2 is unique in its specific inhibition of Met, Flt-3, and VEGFR2, making it a valuable tool in research focused on these particular kinases. Its high potency and selectivity distinguish it from other tyrosine kinase inhibitors .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxopyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F2N4O3/c26-15-3-6-17(7-4-15)31-13-1-2-19(25(31)33)24(32)30-16-5-8-22(20(27)14-16)34-21-10-12-29-23-18(21)9-11-28-23/h1-14H,(H,28,29)(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSFXHDOLBYWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610618 | |
Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888719-03-7 | |
Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cryopreservation affect the adherent layer of human long-term bone marrow cultures (HLTBMC)?
A1: Cryopreservation has been shown to impair the proliferation of stromal cells in the adherent layer of HLTBMC. This is evidenced by a decrease in cells positive for CGA-7, HHF-35, and BMS-1 markers in the adherent layer of frozen-thawed bone marrow samples. []
Q2: What is the significance of BMS-1 in studying stromal cells?
A2: BMS-1 is a monoclonal antibody that reacts with stromal cell lysosomes, making it a useful marker for characterizing these cells in HLTBMC. []
Q3: Does cryopreservation affect the expression of fibronectin in HLTBMC?
A3: No, the expression of fibronectin, detected using the BMS-2 monoclonal antibody, remains unchanged in the adherent layer of HLTBMC following cryopreservation. []
Q4: What is the significance of particle bombardment as a gene transfer technique?
A4: Particle bombardment is a versatile gene transfer technique that offers advantages over other methods, including the ability to transform cell lines that have been challenging to transfect using traditional approaches. []
Q5: How does particle bombardment compare to other gene transfer techniques in terms of efficiency?
A5: Studies have shown that particle bombardment can achieve 50- to 240-fold higher levels of transient expression, measured by luciferase activity, compared to electroporation, lipofection, and diethylaminoethyl dextran. []
Q6: What cell lines have been successfully transformed using particle bombardment?
A6: Particle bombardment has facilitated the transformation of several murine cell lines, including preadipocytes (BMS-2), macrophages (J774), and transformed pre-B cells (38B9 and 70Z/3). []
Q7: How do activated T cells induce the production of matrix metalloproteinases (MMPs) in human monocytes?
A7: Activated T cells expressing high levels of CD40 ligand gp39 can stimulate the expression of mRNA and the production of MMPs in human monocytic cells. This activation is mediated through the gp39-CD40 counter receptor interaction. []
Q8: What is the role of BMS-2 cells in studying MMP induction by activated T cells?
A8: BMS-2, a T cell line that expresses high levels of CD40 ligand gp39, has been used to investigate the interaction between T cells and monocytes, particularly the induction of MMPs. []
Q9: What is the effect of IFN-gamma on MMP induction by gp39?
A9: Pretreatment with IFN-gamma enhances the induction of MMPs by gp39 in the THP-1 human monocytic cell line, but not in peripheral blood monocytes. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.